N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a pyrrolidine ring, and a fluoro-methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidine ring and the fluoro-methylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
Thrombopoietin Mimetics: Compounds with similar therapeutic applications.
Uniqueness
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-11-8-13(3-4-14(11)20)24-7-6-16(19(24)26)23-18(25)12-2-5-15-17(9-12)22-10-21-15/h2-5,8-10,16H,6-7H2,1H3,(H,21,22)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCUUIVRCDOSRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)N=CN4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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